molecular formula C21H18N2O B8667169 N-(2-(Indolin-1-yl)phenyl)benzamide CAS No. 71971-54-5

N-(2-(Indolin-1-yl)phenyl)benzamide

Cat. No.: B8667169
CAS No.: 71971-54-5
M. Wt: 314.4 g/mol
InChI Key: HQIZWGHOXDDCES-UHFFFAOYSA-N
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Description

N-(2-(Indolin-1-yl)phenyl)benzamide is a benzamide derivative featuring an indoline moiety fused to a phenyl ring, which is further linked to a benzamide group. The compound’s structure suggests possible interactions with biological targets such as kinases or ion channels, similar to fluorophenoxyanilide derivatives (e.g., calcium channel inhibition) or benzimidazole-containing benzamides (e.g., antimicrobial agents) .

Properties

CAS No.

71971-54-5

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H18N2O/c24-21(17-9-2-1-3-10-17)22-18-11-5-7-13-20(18)23-15-14-16-8-4-6-12-19(16)23/h1-13H,14-15H2,(H,22,24)

InChI Key

HQIZWGHOXDDCES-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(Indolin-1-yl)phenyl)benzamide and analogous benzamide derivatives:

Compound Structural Features Biological Activity Key Findings References
This compound Indoline-phenyl backbone; benzamide substituent. Hypothesized kinase or ion channel modulation. Limited direct data; inferred activity from structural analogs.
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide Benzimidazole thioether; substituted phenyl groups. Antimicrobial (e.g., Staphylococcus aureus), anticancer (e.g., MCF-7 breast cancer). Enhanced activity with electron-withdrawing groups (e.g., nitro) on the phenyl ring.
4-(3-Chloropropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide Fluorophenoxy and chloropropoxy substituents. N-type calcium channel inhibition. Fluorine enhances binding affinity; chloroalkoxy chain improves metabolic stability.
N-(2-(4-Fluorophenoxy)phenyl)-4-(3-guanidinopropoxy)benzamide Guanidinopropoxy side chain; fluorophenoxy group. Calcium channel blockade. Guanidine group increases solubility and target engagement.
N-[2-(2,3-Dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide Indoline-furan hybrid; fluorobenzamide. Undisclosed (patented for therapeutic relevance). Furan moiety introduces planar rigidity; fluorine optimizes pharmacokinetics.
N-Substituted benzamides with chloro-benzimidazole Chloro-benzimidazole core; varied aryl/alkyl substituents. Anticancer, antimicrobial. Chlorine at benzimidazole C5 position enhances potency against E. coli and HeLa cells.
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide Isoxazole-thioether; nitro-CF3-phenyl group. Anticancer, antiviral. Nitro and trifluoromethyl groups improve membrane permeability and target selectivity.

Structural and Functional Insights

  • Indoline vs. Benzimidazole derivatives (e.g., compound W1 in ) exhibit broader antimicrobial activity due to their ability to intercalate DNA or inhibit topoisomerases .
  • Substituent Effects: Halogenation: Chlorine or fluorine at critical positions (e.g., benzimidazole C5 or phenyl rings) enhances bioactivity and metabolic stability. For example, 3-fluoro substitution in ’s compound improves bioavailability . Side Chains: Guanidinopropoxy () or thioether-linked heterocycles () augment solubility and target engagement, critical for CNS-active compounds .
  • Synthetic Routes :
    • This compound likely requires coupling of indoline-aniline intermediates with benzoyl chloride, analogous to methods in and .
    • Benzimidazole derivatives are synthesized via cyclization of o-phenylenediamine with carboxylic acids or thioether formation .

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